molecular formula C11H16O5 B13410475 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate

1,3-Diethyl 2-cyclopropanecarbonylpropanedioate

Cat. No.: B13410475
M. Wt: 228.24 g/mol
InChI Key: XBJPBRKJNPXNFS-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-cyclopropanecarbonylpropanedioate is a specialized diethyl malonate derivative intended for research and development applications. This compound is part of the malonate ester family, which are valuable building blocks in organic synthesis. A primary application of substituted diethyl malonates is in cyclocondensation reactions with 1,3-dinucleophiles to construct six-membered heterocycles, a class of structures prevalent in pharmaceutical and material science research . These reactions can proceed at elevated temperatures, sometimes via reactive ketene intermediates, to yield important scaffolds such as pyrones, coumarins, pyridones, and quinolones . The cyclopropanecarbonyl substituent on the central carbon of the malonate backbone introduces steric and electronic modulation, which can be leveraged to influence the regiospecificity and properties of the resulting heterocyclic compounds. Researchers value this reagent for its utility in generating diverse chemical libraries and for its role in the synthesis of complex molecular architectures. As with all malonate esters, proper handling and storage in a sealed container under dry conditions are recommended to maintain stability. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Specific physical and chemical property data for this compound can be sourced from suppliers or determined through analytical testing.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

diethyl 2-(cyclopropanecarbonyl)propanedioate

InChI

InChI=1S/C11H16O5/c1-3-15-10(13)8(11(14)16-4-2)9(12)7-5-6-7/h7-8H,3-6H2,1-2H3

InChI Key

XBJPBRKJNPXNFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1CC1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate can be synthesized through the alkylation of diethyl malonate with cyclopropylcarbonyl chloride. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then reacts with cyclopropyl

Biological Activity

1,3-Diethyl 2-cyclopropanecarbonylpropanedioate, a compound with the CAS number 7394-16-3, is part of a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

1,3-Diethyl 2-cyclopropanecarbonylpropanedioate is an ester derivative that features a cyclopropane moiety. Its chemical structure can be represented as follows:

C9H14O4\text{C}_9\text{H}_{14}\text{O}_4

This compound is synthesized through the reaction of diethyl malonate and cyclopropanecarbonyl chloride, which allows for the introduction of the cyclopropane ring into the molecular framework.

Biological Activity Overview

The biological activities of 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of the cyclopropane ring enhances interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.
  • Cytotoxic Effects : Research has shown that this compound may induce cytotoxicity in cancer cell lines. The mechanism often involves the activation of apoptotic pathways, leading to programmed cell death.
  • Anti-inflammatory Properties : Compounds in this category have demonstrated the ability to modulate inflammatory responses. This could be beneficial in treating conditions characterized by chronic inflammation.

The precise mechanisms through which 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate exerts its biological effects are still under investigation. However, several hypotheses include:

  • Membrane Disruption : The unique structure may facilitate better penetration into cellular membranes, disrupting their integrity and leading to cell death in microorganisms.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy examined the antimicrobial efficacy of various cyclopropane derivatives, including 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate. The results indicated that this compound exhibited potent activity against Gram-positive bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on human cancer cell lines demonstrated that treatment with 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate resulted in significant cell death rates. Flow cytometry analysis revealed an increase in apoptosis markers after treatment .

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound showed a reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in managing inflammatory diseases .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialPotent against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate and Diethyl Bromomalonate, a closely related compound with documented applications:

Property 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate Diethyl Bromomalonate
Substituent Cyclopropanecarbonyl Bromo
Molecular Formula C11H14O5 C7H11BrO4
Molecular Weight ~226.23 g/mol (calculated) 239.07 g/mol
Reactivity Electron-withdrawing cyclopropane enhances electrophilicity; potential for ring-opening reactions Bromo group facilitates nucleophilic substitution (e.g., in cyclopropanation)
Applications Likely used in cyclopropanation or as a precursor for strained-ring systems Asymmetric cyclopropanation of chalcones; cancer therapy platforms
Hazards Inferred to be corrosive (common for esters) Corrosive, lachrymator (Risk Code 34)

Research Findings and Limitations

  • Gaps in Direct Data :
    While Diethyl Bromomalonate’s applications in photodynamic therapy and cyclopropanation are well-documented , analogous studies on 1,3-Diethyl 2-cyclopropanecarbonylpropanedioate remain sparse. Its behavior may be inferred from studies on cyclopropane-containing esters, but experimental validation is critical.
  • Safety Considerations : The corrosivity observed in Diethyl Bromomalonate (Safety Statements S26, S36/37/39, S45) suggests that similar precautions should apply to the target compound during synthesis and storage .

Q & A

Q. What steps ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer :
  • Document all reaction parameters (e.g., catalyst loading, solvent purity) in open-access repositories like ChemRxiv.
  • Validate results through round-robin testing across multiple labs.
  • Cross-check spectral data against public databases (e.g., PubChem, NIST) to confirm compound identity .

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